

# LL-37(17-32): A Peptide Fragment with Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

The human cathelicidin antimicrobial peptide LL-37, and specifically its C-terminal fragment **LL-37(17-32)** (also known as FK-16), has emerged as a promising candidate in oncology research. While the full-length LL-37 peptide exhibits a dual role, promoting some cancers while inhibiting others, the **LL-37(17-32)** fragment has demonstrated significant anti-cancer effects, particularly in colon cancer cells. This technical guide elucidates the core mechanism of action of **LL-37(17-32)** in cancer cells, focusing on its induction of caspase-independent apoptosis and autophagy through a G-protein coupled receptor (GPCR)-mediated signaling cascade.

## Data Presentation: Cytotoxicity of LL-37 and its Fragments

The cytotoxic effects of LL-37 and its derivatives have been quantified across various cancer cell lines. The following tables summarize the available data, providing a comparative overview of their potency.



| Peptide                              | Cancer Cell<br>Line                       | Assay                           | Endpoint                                   | Result                                               | Reference |
|--------------------------------------|-------------------------------------------|---------------------------------|--------------------------------------------|------------------------------------------------------|-----------|
| LL-37                                | Jurkat (T-cell<br>leukemia)               | Apoptosis<br>Assay              | -                                          | Induces<br>apoptosis at<br>25-200 μg/mL              | [1]       |
| Gastric<br>Cancer Cells              | Proliferation<br>Assay                    | -                               | Inhibits<br>proliferation<br>at 4-40 µg/mL | [1]                                                  |           |
| Pancreatic<br>Cancer<br>(PANC1)      | MTT Assay                                 | IC50                            | ~10.17 µM<br>(after 24h)                   | [2]                                                  |           |
| Pancreatic<br>Cancer (MIA<br>PaCa-2) | MTT Assay                                 | IC50                            | ~11.52 µM<br>(after 24h)                   | [2]                                                  |           |
| LL-37(17-32)<br>/ FK-16              | Colon Cancer<br>Cells                     | Cytotoxicity<br>Assay           | -                                          | Induces cell<br>death at 20-<br>40 µM                | [1]       |
| U87G<br>(Glioblastoma<br>)           | MTT Assay                                 | IC50                            | ~15 μM                                     | [3]                                                  |           |
| hCAP18(109-<br>135)                  | SAS-H1<br>(Squamous<br>Cell<br>Carcinoma) | Anti-<br>proliferative<br>Assay | -                                          | Anti-<br>proliferative<br>effects at 20-<br>40 μg/mL | [1]       |

# Core Mechanism of Action: A Dual Induction of Apoptosis and Autophagy

The primary anti-cancer mechanism of **LL-37(17-32)** in susceptible cancer cells, such as colon cancer, is the simultaneous induction of two distinct cell death pathways: caspase-independent apoptosis and autophagy. This dual-pronged attack is initiated by the activation of a yet-to-befully-identified G-protein coupled receptor (GPCR) on the cancer cell surface.



## **Signaling Pathway Overview**

The binding of **LL-37(17-32)** to its cognate GPCR triggers a downstream signaling cascade that converges on the tumor suppressor protein p53. The activation of p53 leads to a critical shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, p53 upregulates the expression of the pro-apoptotic proteins Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[4]

This alteration in the Bcl-2 protein ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. MOMP facilitates the release of two key pro-apoptotic factors from the mitochondrial intermembrane space:

Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG).[4]

These factors then translocate to the nucleus where they mediate large-scale DNA fragmentation, a hallmark of apoptosis.[4] Crucially, this entire process occurs independently of the caspase cascade, which is often dysregulated in cancer cells, making **LL-37(17-32)** effective even in caspase-resistant tumors.

Concurrently, the p53-Bcl-2/Bax signaling axis also triggers autophagy. This is evidenced by the increased expression of autophagy-related genes (Atg) such as Atg5 and Atg7, and the conversion of LC3-I to its lipidated form, LC3-II, which is a key marker of autophagosome formation. In this context, the induced autophagy is a pro-death mechanism that contributes to the overall cytotoxic effect of the peptide.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of LL-37(17-32) in cancer cells.





Click to download full resolution via product page

Caption: Key experimental workflows for mechanism elucidation.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the investigation of **LL-37(17-32)**'s mechanism of action are provided below.

## **Cell Viability Assessment: MTT Assay**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

#### Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells/well and allow them to adhere overnight.
- Peptide Treatment: Treat the cells with varying concentrations of LL-37(17-32) for 24, 48, and 72 hours. Include a vehicle-only control.



- MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the supernatant and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## **Apoptosis Detection: TUNEL Assay**

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

#### Protocol:

- Cell Preparation: Culture cells on coverslips and treat with LL-37(17-32).
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
- TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP in a humidified chamber at 37°C for 1 hour.
- Counterstaining: Counterstain the nuclei with DAPI or propidium iodide.
- Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

## **Protein Expression Analysis: Western Blot**

Western blotting is used to detect changes in the expression levels of key proteins involved in the signaling pathway.

#### Protocol:



- Protein Extraction: Lyse the LL-37(17-32)-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE: Separate 20-40 μg of protein per lane on a 10-15% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, Bax, Bcl-2, AIF, EndoG, LC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

### Subcellular Localization: Immunofluorescence

Immunofluorescence is employed to visualize the nuclear translocation of AIF and EndoG.

#### Protocol:

- Cell Culture and Treatment: Grow cells on glass coverslips and treat with LL-37(17-32).
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
- Blocking and Antibody Staining: Block with 1% BSA and incubate with primary antibodies against AIF or EndoG. Follow with incubation with fluorescently labeled secondary antibodies.
- Nuclear Staining: Stain the nuclei with DAPI.
- Imaging: Mount the coverslips and acquire images using a confocal or fluorescence microscope.

## **Autophagy Analysis: LC3 Conversion**



The conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a reliable marker of autophagy.

#### Protocol:

- Western Blot: Follow the Western blot protocol as described above, using an antibody that detects both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
- Immunofluorescence: Follow the immunofluorescence protocol using an anti-LC3 antibody.
   The formation of punctate LC3 staining in the cytoplasm is indicative of autophagosome formation.

### Conclusion

**LL-37(17-32)** represents a compelling lead for the development of novel anti-cancer therapeutics. Its ability to induce a dual mechanism of caspase-independent apoptosis and prodeath autophagy through a GPCR-p53-mediated pathway provides a robust strategy for eliminating cancer cells, including those resistant to conventional therapies. Further research to identify the specific GPCR involved will be crucial for the targeted design of more potent and selective peptide-based cancer drugs. The experimental protocols detailed herein provide a solid framework for the continued investigation and development of this promising anti-cancer peptide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. MrgX2-mediated internalization of LL-37 and degranulation of human LAD2 mast cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment [frontiersin.org]



- 3. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. FK-16 derived from the anticancer peptide LL-37 induces caspase-independent apoptosis and autophagic cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LL-37(17-32): A Peptide Fragment with Potent Anti-Cancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372219#ll-37-17-32-mechanism-of-action-incancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com